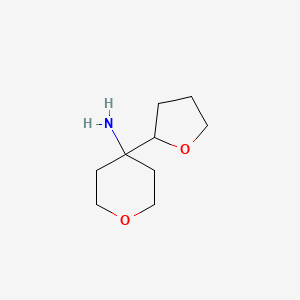

4-(Oxolan-2-yl)oxan-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(Oxolan-2-yl)oxan-4-amine” is a chemical compound with the IUPAC name 4-(tetrahydrofuran-2-yl)tetrahydro-2H-pyran-4-amine . It has a molecular weight of 171.24 and is typically stored at room temperature . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17NO2/c10-9(3-6-11-7-4-9)8-2-1-5-12-8/h8H,1-7,10H2 . This code provides a textual representation of the molecule’s structure. For a visual representation, one might refer to databases like RCSB PDB .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 171.24 . More specific physical and chemical properties such as boiling point, density, or solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Research in the field of organic synthesis has explored the creation of complex, functionalized oxazoles, with applications in bioactive and functional materials. One study highlights an efficient intermolecular reaction to create fully substituted and functionalised 4-aminooxazoles, using a gold catalyst. This method shows promise for synthesizing chiral oxazoles with biologically relevant substitution patterns, expanding the utility of 4-aminooxazoles in various scientific applications (Gillie, Reddy, & Davies, 2016).

Catalysis and Reaction Mechanisms

Graphene-based catalysts have been studied for their efficiency in the reduction of nitro compounds to amines, a crucial transformation in organic chemistry with wide-ranging applications including drug synthesis, and the degradation of toxic nitro contaminants. These catalysts, including those derived from graphene, have shown significant promise in enhancing the rate of nitro compound reduction, a process integral to the production of amines (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).

Biological and Plant Sciences

In biological contexts, amine oxidases, which catalyse the oxidative de-amination of polyamines, are crucial for polyamine homeostasis. These enzymes are involved in significant physiological processes, including cell wall maturation, lignification, wound-healing, and pathogen invasion in plants. Furthermore, they mediate cellular processes like cell death and the expression of defence genes (Cona, Rea, Angelini, Federico, & Tavladoraki, 2006).

Polymer and Material Science

Amines are key intermediates in the chemical industry, especially in material chemistry, as they are crucial monomers for creating various polymers. Their nucleophilic characteristics confer high reactivity, making them indispensable in producing polyamides, polyureas, and polyepoxides, which have applications in automotive, aerospace, building, and health sectors. Biobased amines, derived from carbohydrates, terpenes, or oleochemical sources, are of growing interest due to their sustainable nature (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).

Environmental and Industrial Applications

The fluid phase equilibria in reactive mixtures involving carbon dioxide, water, and n-alkylamines, particularly in carbon capture applications, is another area of study. The modeling of these mixtures using statistical associating fluid theory (SAFT-VR) is crucial for understanding the behavior of amines in various applications, including environmental and industrial processes (Mac Dowell, Pereira, Llovell, Blas, Adjiman, Jackson, & Galindo, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

4-(oxolan-2-yl)oxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-9(3-6-11-7-4-9)8-2-1-5-12-8/h8H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIVGDBKLUOOMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2(CCOCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2967579.png)

![Methyl 3-(4-methoxyphenyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2967584.png)

![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2967591.png)

![4-[2-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]ethyl]morpholin-3-one](/img/structure/B2967592.png)